

# A Technical Guide to the Spectroscopic Analysis of Boc-N-methyl-L-valine

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## Compound of Interest

Compound Name: Boc-N-methyl-L-valine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-N-methyl-L-valine**, a crucial derivative of the amino acid valine utilized in peptide synthesis and pharmaceutical development. Due to the limited availability of published, comprehensive spectral datasets for **Boc-N-methyl-L-valine**, this guide presents the known properties of the target molecule and utilizes the closely related and well-characterized compound, Boc-L-valine, as a reference for typical spectroscopic behavior. This approach provides a robust framework for researchers working with N-methylated amino acids.

## Compound Identification

Identifier	Value
IUPAC Name	(2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid[1]
Synonyms	Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine
CAS Number	45170-31-8[1][2]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub> [1][2]
Molecular Weight	231.29 g/mol [1]

## Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Boc-N-methyl-L-valine**. Where specific data for the N-methylated compound is not available, data for Boc-L-valine is provided as a reference, with clear notation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the carbon-hydrogen framework.

$^1\text{H}$  NMR Data (Reference: Boc-L-valine in  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.9	br s	1H	COOH
~5.09	d	1H	NH
~4.27	dd	1H	$\alpha$ -CH
~2.20	m	1H	$\beta$ -CH
1.45	s	9H	$\text{C}(\text{CH}_3)_3$
1.00	d	3H	$\gamma$ -CH <sub>3</sub>
0.94	d	3H	$\gamma'$ -CH <sub>3</sub>

Note: For **Boc-N-methyl-L-valine**, the NH proton signal would be absent and replaced by a singlet corresponding to the N-CH<sub>3</sub> group, typically in the range of 2.5-3.0 ppm.

$^{13}\text{C}$  NMR Data (Reference: Boc-L-valine)

Chemical Shift (ppm)	Assignment
~176	COOH
~156	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub>
~60	α-CH
~31	β-CH
~28	C(CH <sub>3</sub> ) <sub>3</sub>
~19	γ-CH <sub>3</sub>
~17	γ'-CH <sub>3</sub>

Note: For **Boc-N-methyl-L-valine**, the chemical shift of the α-carbon would be expected to shift slightly downfield due to the N-methylation. A peak corresponding to the N-CH<sub>3</sub> carbon would also be present, typically in the range of 30-40 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands expected for **Boc-N-methyl-L-valine**.

Characteristic IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300-2500	O-H	Carboxylic acid, broad
2975-2850	C-H	Alkane stretch
~1740	C=O	Carboxylic acid dimer
~1700	C=O	Urethane (Boc group)
1470-1450	C-H	Alkane bend
1390 & 1365	C-H	gem-dimethyl bend
~1250	C-O	Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Expected Mass Spectrometry Data

m/z	Ion	Description
232.1543	[M+H] <sup>+</sup>	Calculated for C <sub>11</sub> H <sub>22</sub> NO <sub>4</sub> <sup>+</sup>
216	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
176	[M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>	Loss of the tert-butoxy group
158	[M-C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>	Loss of the Boc group
132	[M-Boc+H] <sup>+</sup>	Valine-N-methyl fragment
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	tert-butyl cation

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Boc-N-methyl-L-valine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled carbon spectrum.
  - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## IR Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum.

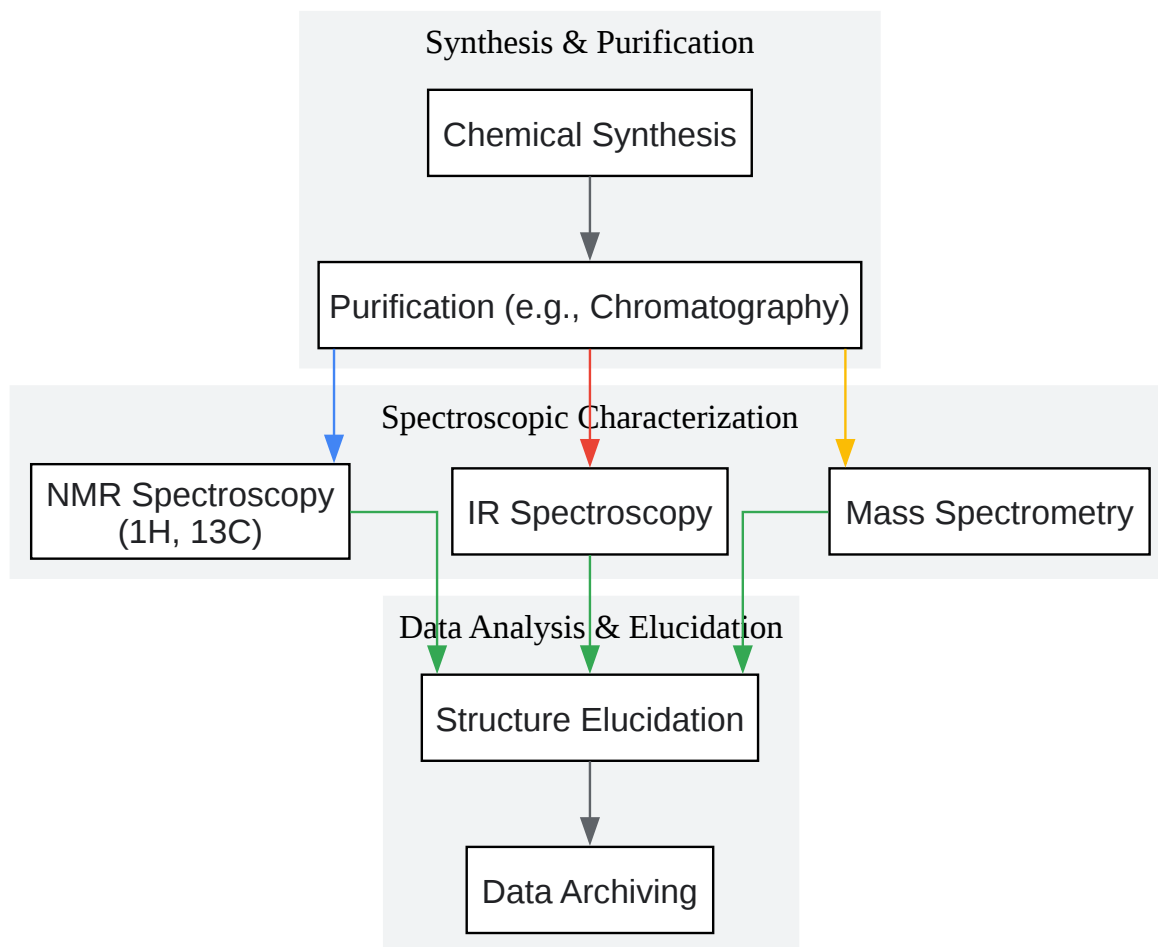
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Acquisition:
  - Infuse the sample solution into the ion source.
  - Acquire the mass spectrum in positive or negative ion mode.
  - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid like **Boc-N-methyl-L-valine**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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## References

- 1. Boc-N-methyl-L-valine | C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub> | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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